- Deacylation method using hydroxide ion-type base as catalyst, China, , ,

Cas no 97-30-3 (Methyl a-D-Glucopyranoside)

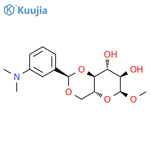

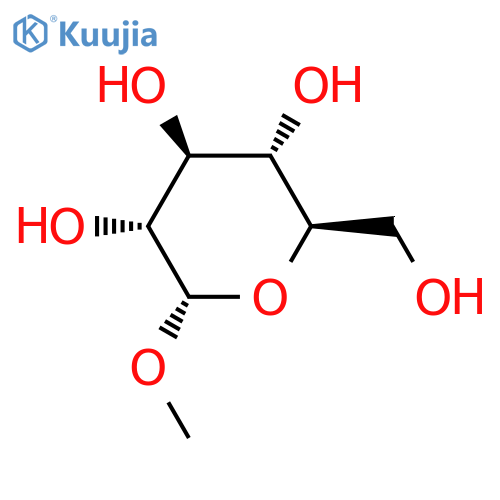

Methyl α-D-Glucopyranosid ist ein methylierter Zucker, der durch die Verknüpfung einer Methylgruppe mit dem anomeren Kohlenstoffatom (C1) der α-D-Glucopyranose entsteht. Diese Verbindung zeichnet sich durch hohe chemische Stabilität und Resistenz gegenüber enzymatischem Abbau durch Glycosidasen aus, was sie zu einem wertvollen Werkstoff in der Glycochemie und biochemischen Forschung macht. Aufgrund ihrer definierten stereochemischen Konfiguration eignet sie sich ideal als Referenzsubstanz für chromatographische Analysen oder als Baustein für die Synthese komplexer Glycokonjugate. Ihre Wasserlöslichkeit und biologische Inertheit ermöglichen vielfältige Anwendungen in Zellkulturstudien und als Modellverbindung für Glycosidierungsreaktionen.

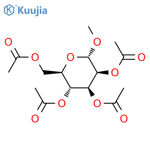

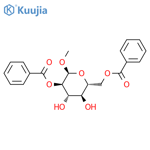

Methyl a-D-Glucopyranoside structure

Produktname:Methyl a-D-Glucopyranoside

Methyl a-D-Glucopyranoside Chemische und physikalische Eigenschaften

Namen und Kennungen

-

- Alpha-D-Methylglucoside

- Methyl alpha-D-glucopyranoside

- Methyl α-D-glucopyranoside

- alpha-Methyl glucopyranoside

- Methyl .α.-D-glucopyranoside

- Methyl α-D-Glucopyra

- Methyl-a-D-glucopyranoside

- Methyl-alpha-D-glucopyranoside

- α-Methyl glucopyranoside

- Methyl glucoside

- Methyl α-D-Glucoside

- Methyl alpha-D-glucoside

- alpha-Methylglucoside

- alpha-Methyl-D-glucoside

- alpha-Methyl D-glucose ether

- Me alpha-Glc

- alpha-D-methyl glucoside

- (2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol

- 1-O-methyl-alpha-D-glucoside

- Methyl alpha-D-glucoside (VAN)

- 1-O-methyl-alpha-D-glucopyranose

- 1-O-methyl-alpha-D-glucopyranoside

- Methyl hexopyranoside

- methyl a-

- Glucopyranoside, methyl, α-D- (8CI)

- D

- Methyl α-D-glucopyranoside (ACI)

- 1-O-Methyl-α-D-glucopyranoside

- 1-O-Methyl-α-D-glucoside

- 1-O-Methyl-α-glucopyranoside

- Methyl α-D-(+)-glucoside

- Methyl α-glucopyranoside

- NSC 102101

- NSC 214092

- α-Methyl D-glucose ether

- α-Methylglucoside

- Methyl a-D-Glucopyranoside

-

- MDL: MFCD00064086

- Inchi: 1S/C7H14O6/c1-12-7-6(11)5(10)4(9)3(2-8)13-7/h3-11H,2H2,1H3/t3-,4-,5+,6-,7+/m1/s1

- InChI-Schlüssel: HOVAGTYPODGVJG-ZFYZTMLRSA-N

- Lächelt: C([C@@H]1[C@@H](O)[C@H](O)[C@@H](O)[C@@H](OC)O1)O

- BRN: 81568

Berechnete Eigenschaften

- Genaue Masse: 194.07900

- Monoisotopenmasse: 194.079

- Isotopenatomanzahl: 0

- Anzahl der Spender von Wasserstoffbindungen: 4

- Anzahl der Akzeptoren für Wasserstoffbindungen: 6

- Schwere Atomanzahl: 13

- Anzahl drehbarer Bindungen: 2

- Komplexität: 163

- Anzahl kovalent gebundener Einheiten: 1

- Definierte Atom-Stereozentrenzahl: 5

- Undefined Atom Stereocenter Count: 0

- Definierter Bond-Stereozentrenzahl: 0

- Undefined Bond Stereocenter Count: 0

- Oberflächenladung: 0

- XLogP3: -2.2

- Tautomerzahl: nichts

- Topologische Polaroberfläche: 99.4

Experimentelle Eigenschaften

- Farbe/Form: Weißes Pulver.

- Dichte: 1,46 g/cm3

- Schmelzpunkt: 167.0 to 170.0 deg-C

- Siedepunkt: 389.1°C at 760 mmHg

- Flammpunkt: 189.1 °C

- Brechungsindex: 157.5 ° (C=10, H2O)

- Wasserteilungskoeffizient: 108 g/100 mL (20 ºC)

- PSA: 99.38000

- LogP: -2.56730

- Merck: 6080

- Sensibilität: Hygroscopic

- pka: pKa (25°): 13.71

- Spezifische Rotation: 158.9 º (c=10, water)

- Löslichkeit: Nicht bestimmt

Methyl a-D-Glucopyranoside Sicherheitsinformationen

- Signalwort:Warning

- Gefahrenhinweis: H302-H315-H319-H335

- Warnhinweis: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501

- WGK Deutschland:3

- Sicherheitshinweise: S24/25

- Code der Regulierungsbedingungen:Klasse Q (Zucker, Alkaloide, Antibiotika, Hormone)

- FLUKA MARKE F CODES:3-10

- Lagerzustand:Inert atmosphere,Room Temperature

- TSCA:Yes

Methyl a-D-Glucopyranoside Preismehr >>

| Unternehmen | No. | Produktname | Cas No. | Reinheit | Spezifikation | Preis | Aktualisierungszeit | Untersuchung |

|---|---|---|---|---|---|---|---|---|

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | MG708-25g |

Methyl a-D-Glucopyranoside |

97-30-3 | 98% | 25g |

¥32.0 | 2022-06-10 | |

| Cooke Chemical | A5394912-25G |

Methyl α-D-glucopyranoside |

97-30-3 | 98% | 25g |

RMB 23.20 | 2025-02-21 | |

| Enamine | EN300-92952-0.1g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 0.1g |

$19.0 | 2025-03-21 | |

| Enamine | EN300-92952-0.25g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 0.25g |

$19.0 | 2025-03-21 | |

| SHANG HAI XIAN DING Biotechnology Co., Ltd. | M0228-25g |

Methyl a-D-Glucopyranoside |

97-30-3 | 98.0%(GC) | 25g |

¥145.0 | 2023-09-02 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-221924A-500g |

Methyl α-D-glucopyranoside, |

97-30-3 | 500g |

¥587.00 | 2023-09-05 | ||

| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | A12484-500g |

Methyl alpha-D-glucopyranoside, 98% |

97-30-3 | 98% | 500g |

¥2364.00 | 2023-02-26 | |

| Ambeed | A248611-100g |

(2R,3S,4S,5R,6S)-2-(Hydroxymethyl)-6-methoxytetrahydro-2H-pyran-3,4,5-triol |

97-30-3 | 98% | 100g |

$18.0 | 2025-02-21 | |

| Enamine | EN300-92952-10.0g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 10.0g |

$32.0 | 2025-03-21 | |

| Enamine | EN300-92952-25.0g |

(2R,3S,4S,5R,6S)-2-(hydroxymethyl)-6-methoxyoxane-3,4,5-triol |

97-30-3 | 95.0% | 25.0g |

$38.0 | 2025-03-21 |

Methyl a-D-Glucopyranoside Herstellungsverfahren

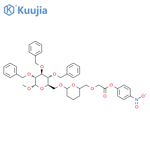

Synthetic Routes 1

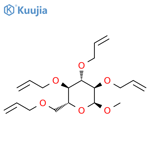

Synthetic Routes 2

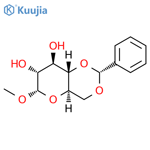

Synthetic Routes 3

Reaktionsbedingungen

1.1 Reagents: Formic acid Solvents: Water

Referenz

- Catalytic transfer hydrogenation of sugar derivatives, Carbohydrate Polymers, 2001, 45(2), 139-145

Synthetic Routes 4

Reaktionsbedingungen

1.1 Catalysts: Silver(1+), tetrakis(acetonitrile)-, (T-4)-, tetrafluoroborate(1-) (1:1) Solvents: Methanol ; 1 h, rt

1.2 Reagents: Imidazole ; rt

1.2 Reagents: Imidazole ; rt

Referenz

- Metal-catalyzed stereoselective and protecting-group-free synthesis of 1,2-cis-glycosides using 4,6-dimethoxy-1,3,5-triazin-2-yl glycosides as glycosyl donors, Chemistry Letters, 2015, 44(6), 846-848

Synthetic Routes 5

Reaktionsbedingungen

1.1 Reagents: 1,8-Diazabicyclo[5.4.0]undec-7-ene Solvents: Methanol , Dichloromethane ; 0.5 - 1 h, 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C

1.2 Reagents: Hydrochloric acid Solvents: Water ; 30 °C

Referenz

- Triethylamine-methanol mediated selective removal of oxophenylacetyl ester in saccharides, Organic & Biomolecular Chemistry, 2021, 19(2), 338-347

Synthetic Routes 6

Reaktionsbedingungen

1.1 Reagents: Diisopropylethylamine , ArgoPore Rink-NH-Fmoc Solvents: Dimethylformamide , Dichloromethane ; 12 h, rt

1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt

1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux

1.4 Solvents: Methanol ; 1 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt

1.2 Reagents: Lithium Solvents: Tetrahydrofuran ; 15 min, rt

1.3 Reagents: Ammonia ; -78 °C; 1.5 h, -78 °C; -78 °C → -36 °C; 1 h, reflux

1.4 Solvents: Methanol ; 1 h, rt

1.5 Reagents: Trifluoroacetic acid Solvents: Methanol , Dichloromethane ; 15 min, rt

Referenz

- Efficient polymer-assisted strategy for the deprotection of protected oligosaccharides, Angewandte Chemie, 2006, 45(38), 6349-6352

Synthetic Routes 7

Reaktionsbedingungen

1.1 Reagents: Dimethylbarbituric acid Catalysts: Tetrakis(triphenylphosphine)palladium Solvents: Methanol ; 1 h, rt

Referenz

- Remarkable solvent effect on Pd(0)-catalyzed deprotection of allyl ethers using barbituric acid derivatives: application to selective and successive removal of allyl, methallyl, and prenyl ethers, Synlett, 2007, (20), 3131-3136

Synthetic Routes 8

Synthetic Routes 9

Reaktionsbedingungen

1.1 Reagents: Acetic acid ; 7 min, heated

Referenz

- Microwave-assisted rapid deacetalation of carbohydrates, Synthetic Communications, 2005, 35(15), 2025-2031

Synthetic Routes 10

Reaktionsbedingungen

1.1 Reagents: Ceric ammonium nitrate Solvents: Acetone , Water

Referenz

- Reaction of cyclic ketals with ceric ammonium nitrate in acetonitrile/water, Tetrahedron, 2002, 58(1), 129-133

Synthetic Routes 11

Reaktionsbedingungen

1.1 Solvents: Methanol ; 30 min, rt

Referenz

- Structurally Simple Benzylidene-Type Photolabile Diol Protecting Groups, Organic Letters, 2016, 18(20), 5396-5399

Synthetic Routes 12

Reaktionsbedingungen

1.1 Catalysts: Methanesulfonic acid, 1,1,1-trifluoro-, erbium(3+) salt (3:1) Solvents: Acetonitrile ; 2.5 h, rt

Referenz

- Mild and efficient method for the cleavage of benzylidene acetals by using erbium(III) triflate, Organic & Biomolecular Chemistry, 2005, 3(22), 4129-4133

Synthetic Routes 13

Synthetic Routes 14

Synthetic Routes 15

Reaktionsbedingungen

1.1 Catalysts: Molybdophosphoric acid (H3PMo12O40), hydrate Solvents: Acetonitrile ; 10 min, rt

Referenz

- A Facile, Catalytic, and Environmentally Benign Method for Selective Deprotection of tert-Butyldimethylsilyl Ether Mediated by Phosphomolybdic Acid Supported on Silica Gel, Journal of Organic Chemistry, 2005, 70(11), 4520-4523

Synthetic Routes 16

Reaktionsbedingungen

1.1 Reagents: 1-Phenyl-1,2-ethanediol , Dibenzyl , p-Toluenesulfonic acid Solvents: Dichloromethane , Water

Referenz

- Transacetalation: a convenient, nonaqueous method for effecting the deprotection of isopropylidene and benzylidene derivatives of sugars, Carbohydrate Research, 1992, 229(1), 141-7

Synthetic Routes 17

Reaktionsbedingungen

1.1 Reagents: Carbon tetrabromide Solvents: Methanol ; 0.5 h; 5 h, rt

Referenz

- Chemoselective deprotection of acid labile primary hydroxyl protecting groups under CBr4-photo-irradiation conditions, Tetrahedron, 2004, 60(50), 11465-11475

Synthetic Routes 18

Reaktionsbedingungen

1.1 Catalysts: Indium triflate Solvents: 1,4-Dioxane , Water ; 0.5 h, 70 °C

Referenz

- Indium(III) Triflate: A Highly Efficient Catalyst for Reactions of Sugars[1], Journal of Carbohydrate Chemistry, 2008, 27(8-9), 464-478

Synthetic Routes 19

Reaktionsbedingungen

1.1 Catalysts: Chloromethyl methyl sulfide , Potassium iodide Solvents: 1,4-Dioxane , Water ; 2.4 h, 50 °C

Referenz

- From organocatalysed desilylations to high-yielding benzylidenations of electron-deficient benzaldehydes, Journal of Chemical Research, 2017, 41(6), 358-364

Synthetic Routes 20

Reaktionsbedingungen

1.1 Reagents: Sodium hydroxide Solvents: Methanol

Referenz

- Photochemistry of 2-Nitrobenzylidene Acetals, Journal of Organic Chemistry, 2009, 74(22), 8647-8658

Methyl a-D-Glucopyranoside Raw materials

- α-D-Glucopyranoside, methyl 4,6-O-[(R)-phenylmethylene]-

- 2-methoxy-6-(trityloxymethyl)oxane-3,4,5-triol

- Methyl 4,6-O-Benzylidene-a-D-glucopyranoside

- α-D-Glucopyranoside, methyl 6-O-[(1,1-dimethylethyl)dimethylsilyl]-

- α-D-Glucopyranoside, methyl 4,6-O-[(R)-(2-nitrophenyl)methylene]-

- α-D-Glucopyranoside, methyl 2,3,4,6-tetra-O-2-propen-1-yl-

- α-D-Glucopyranoside, methyl 2,3,4-tris-O-(phenylmethyl)-6-O-[tetrahydro-6-[[2-(4-nitrophenoxy)-2-oxoethoxy]methyl]-2H-pyran-2-yl]-

- D(+)-Glucose

- α-D-Glucopyranoside, methyl 4,6-O-[(4-methoxyphenyl)methylene]-

- a-D-Glucopyranoside, methyl,2,6-dibenzoate

- 4,6-Dimethoxy-1,3,5-triazin-2-yl β-D-glucopyranoside

- (3aR,5R,6S,6aR)-6-benzyloxy-5-[(4R)-2,2-dimethyl-1,3-dioxolan-4-yl]-2,2-dimethyl-3a,5,6,6a-tetrahydrofuro[2,3-d][1,3]dioxole

- Methyl 2,3,4,6-Tetra-O-acetyl-a-D-glucopyranoside

- Methyl 4,6-O-[(R)-[3-(dimethylamino)phenyl]methylene]-α-D-glucopyranoside

Methyl a-D-Glucopyranoside Preparation Products

Methyl a-D-Glucopyranoside Verwandte Literatur

-

Yao-Pang Chang,Andrew L. Hector,William Levason,Gillian Reid,Joshua Whittam Dalton Trans. 2018 47 2406

-

M. Raja,T. Puntheeranurak,H. J. Gruber,P. Hinterdorfer,R. K. H. Kinne Med. Chem. Commun. 2016 7 1056

-

Christian Butterhof,Wolfgang Milius,Josef Breu CrystEngComm 2012 14 3945

-

Jing Chen,Noémie Voutier,Jamshid Rajabi,Aurélien Crochet,Dario M. Bassani,Katharina M. Fromm CrystEngComm 2017 19 5106

-

Jyun-Siao Chen,Arumugam Sankar,Yi-Jyun Lin,Po-Hsun Huang,Chih-Hsiang Liao,Shen-Shen Wu,Hsin-Ru Wu,Shun-Yuan Luo RSC Adv. 2019 9 33853

97-30-3 (Methyl a-D-Glucopyranoside) Verwandte Produkte

- 69-79-4((2R,3R,4R,5R)-2,3,5,6-tetrahydroxy-4-{(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yloxy}hexanal)

- 641-74-7((3R,3aR,6R,6aR)-hexahydrofuro[3,2-b]furan-3,6-diol)

- 547-25-1(3-O-a-D-Glucopyranosyl-D-fructose)

- 9002-18-0(Agar)

- 58-86-6(D(+)-Xylose)

- 57-50-1(Sucrose, Ultra Pure)

- 7473-45-2(Methyl b-D-Ribofuranoside)

- 87-72-9(L-Arabinose)

- 63-42-3(Lactose)

- 585-88-6(Maltitol)

Empfohlene Lieferanten

Tiancheng Chemical (Jiangsu) Co., Ltd

(CAS:97-30-3)Methyl α-D-glucopyranoside

Reinheit:98%

Menge:Company Customization

Preis ($):Untersuchung